

Pharmacokinetic Parameters at Steady State

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Compound Focus: Vidofludimus

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The following table summarizes the key steady-state pharmacokinetic parameters of **vidofludimus** calcium (IMU-838) established in a Phase 1 study on healthy male subjects [1].

Parameter	Value / Outcome	Notes
Time to Steady State	6-8 days	For doses of 30 mg, 40 mg, and 50 mg [1].
Plasma Half-life (t _{1/2})	~30 hours	Geometric mean at steady state [1].
Accumulation Factor	~2	For once-daily dosing [1].
Dose Proportionality	Yes	Pharmacokinetics were dose-proportional after single and multiple oral doses [1].
Food Effect	No impact	Food did not affect the pharmacokinetics [1].

In a subsequent Phase 2 trial (EMPhASIS) on patients with Relapsing-Remitting Multiple Sclerosis (RRMS), the drug was used at doses of 30 mg and 45 mg once daily [2]. While the study confirmed the efficacy of these doses, it did not provide specific steady-state concentration values.

Experimental Protocol: Key Phase 1 Clinical Trials

The primary data on steady-state concentrations comes from two Phase 1 studies [1]:

- **Study Designs:**

- **Single Ascending Dose (SAD) Study:** 12 healthy male subjects received single doses of 10 mg to 40 mg under fasting conditions, with a 10 mg dose also evaluated under fed conditions. The design was open-label and partially parallel.
- **Multiple Ascending Dose (MAD) Study:** 52 healthy male subjects received multiple once-daily doses of 30 mg, 40 mg, or 50 mg, or a placebo, for 7 days. This study was double-blind and placebo-controlled.

- **Bioanalytical Method:**

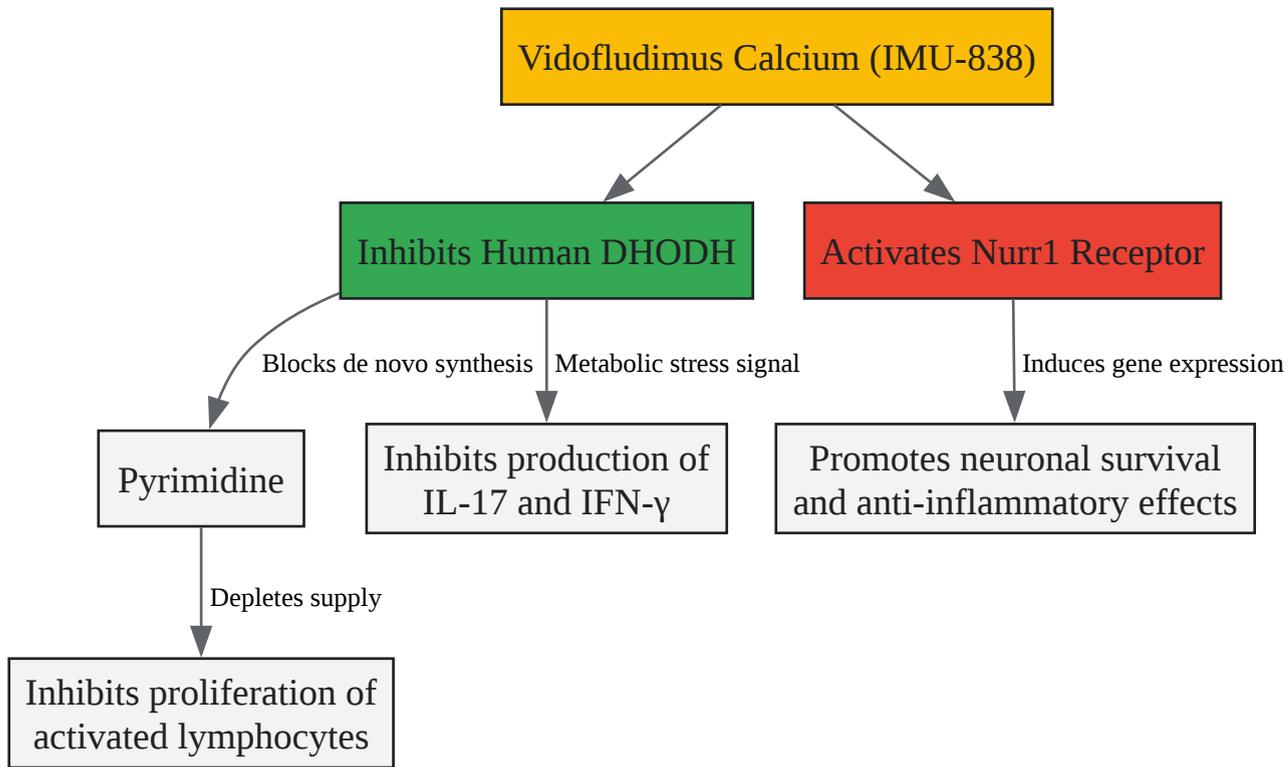
- Blood samples were collected in K2 EDTA-vacutainers and centrifuged within 45 minutes of drawing.
- The plasma was then stored at -20°C until analysis [1].

- **Pharmacokinetic Analysis:**

- Pharmacokinetic parameters were calculated using non-compartmental methods.
- The steady-state half-life was determined from the geometric mean of plasma concentration-time data [1].

Mechanism of Action and Signaling Pathways

Vidofludimus calcium has a dual mechanism of action, which contributes to its therapeutic effects in inflammatory and autoimmune diseases.



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This diagram illustrates the two primary pathways:

- **DHODH Inhibition:** By inhibiting the dihydroorotate dehydrogenase (DHODH) enzyme, **vidofludimus** calcium blocks the *de novo* synthesis of pyrimidines, which are essential for the proliferation of highly activated immune cells (like lymphocytes). This also triggers a metabolic stress signal that inhibits the production of key pro-inflammatory cytokines such as IL-17 and interferon-gamma (IFN-γ) [1] [3] [4].
- **Nurr1 Activation:** The drug also acts as an agonist for the nuclear receptor-related 1 (Nurr1) protein. This activation is associated with direct neuroprotective effects, such as enhancing neuronal survival and reducing neuroinflammation, which is particularly relevant for its application in multiple sclerosis [5] [6].

Key Insights for Professionals

- **Favorable Dosing Profile:** The approximately **30-hour half-life** strongly supports a **once-daily dosing regimen**, improving patient compliance [1] [3].
- **Robust Clinical Dosing:** The **30 mg and 45 mg once-daily doses** established in the Phase 2 EMPHASIS trial have demonstrated significant efficacy in suppressing MRI lesion activity in patients

with RRMS, confirming the relevance of the Phase 1 PK data to the therapeutic context [2].

- **Differentiated Safety:** As a next-generation DHODH inhibitor, **vidofludimus** calcium is designed to have a selective effect on activated lymphocytes, potentially offering a better safety profile compared to older drugs in its class [3].

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